Ethyl 2-cyano-2-(3,5-dibromophenyl)acetate
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Overview
Description
Ethyl 2-cyano-2-(3,5-dibromophenyl)acetate is an organic compound that features a cyano group and a dibromophenyl group attached to an ethyl acetate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-cyano-2-(3,5-dibromophenyl)acetate typically involves the reaction of ethyl cyanoacetate with 3,5-dibromobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of phase transfer catalysts and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-cyano-2-(3,5-dibromophenyl)acetate can undergo various chemical reactions, including:
Nucleophilic Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation Reactions: The compound can undergo Knoevenagel condensation with aldehydes or ketones to form substituted alkenes.
Reduction and Oxidation: The cyano group can be reduced to an amine, while the ester group can be hydrolyzed to a carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in anhydrous conditions.
Condensation Reactions: Catalysts like piperidine or pyridine in the presence of an aldehyde or ketone.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Major Products Formed
Nucleophilic Substitution: Various substituted cyanoacetates.
Condensation Reactions: Substituted alkenes.
Reduction: Amines and carboxylic acids.
Scientific Research Applications
Ethyl 2-cyano-2-(3,5-dibromophenyl)acetate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with biological activity.
Materials Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-cyano-2-(3,5-dibromophenyl)acetate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The cyano group can act as an electron-withdrawing group, stabilizing reaction intermediates and facilitating nucleophilic attacks. The dibromophenyl group can provide steric hindrance and influence the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
Ethyl cyanoacetate: Lacks the dibromophenyl group, making it less sterically hindered and more reactive in certain reactions.
Methyl 2-cyano-2-(3,5-dibromophenyl)acetate: Similar structure but with a methyl ester group instead of an ethyl ester, which can affect its reactivity and solubility.
Ethyl 2-cyano-2-(3,5-difluorophenyl)acetate: Contains fluorine atoms instead of bromine, leading to different electronic effects and reactivity.
Uniqueness
This compound is unique due to the presence of both cyano and dibromophenyl groups, which impart distinct chemical properties and reactivity. The combination of these functional groups makes it a versatile intermediate for various synthetic applications .
Properties
Molecular Formula |
C11H9Br2NO2 |
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Molecular Weight |
347.00 g/mol |
IUPAC Name |
ethyl 2-cyano-2-(3,5-dibromophenyl)acetate |
InChI |
InChI=1S/C11H9Br2NO2/c1-2-16-11(15)10(6-14)7-3-8(12)5-9(13)4-7/h3-5,10H,2H2,1H3 |
InChI Key |
VRQNYTLGSOXMHM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C#N)C1=CC(=CC(=C1)Br)Br |
Origin of Product |
United States |
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